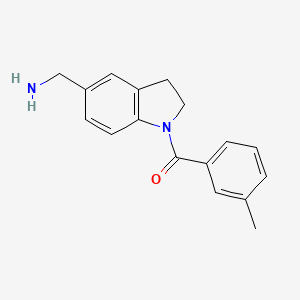

1-(3-Methylbenzoyl)indoline-5-methanamine

Description

Properties

Molecular Formula |

C17H18N2O |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

[5-(aminomethyl)-2,3-dihydroindol-1-yl]-(3-methylphenyl)methanone |

InChI |

InChI=1S/C17H18N2O/c1-12-3-2-4-15(9-12)17(20)19-8-7-14-10-13(11-18)5-6-16(14)19/h2-6,9-10H,7-8,11,18H2,1H3 |

InChI Key |

YYLXZYFTGYYJBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCC3=C2C=CC(=C3)CN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Methylbenzoyl)indoline-5-methanamine can be achieved through a multi-step process involving several key reactions. One common method involves the Fischer indole synthesis, which is a well-known procedure for the construction of indole and indoline derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole or indoline core .

For the specific synthesis of this compound, the following steps can be followed:

Fischer Indole Synthesis: React phenylhydrazine with a suitable ketone or aldehyde to form the indoline core.

N-Benzoylation: Introduce the 3-methylbenzoyl group to the nitrogen atom of the indoline core using a benzoyl chloride derivative under basic conditions.

Methanamine Introduction: Attach the methanamine group to the 5-position of the indoline core through a nucleophilic substitution reaction using a suitable amine precursor

Chemical Reactions Analysis

1-(3-Methylbenzoyl)indoline-5-methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the methanamine group or the benzoyl group using suitable nucleophiles under appropriate conditions

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives related to indoline compounds, including 1-(3-Methylbenzoyl)indoline-5-methanamine. For instance, a study investigated the structure-activity relationship of various indole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain structural modifications could enhance antimicrobial activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as against MRSA, while lacking cytotoxic effects on human cells .

Antifungal Activity

In addition to antibacterial properties, compounds similar to this compound have shown antifungal activity. Research has identified specific derivatives that are effective against fungal pathogens like Cryptococcus neoformans, suggesting a broader application in treating fungal infections .

Cancer Research

Indole derivatives are being explored for their potential anticancer properties. Compounds with similar structures to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis .

Neurological Applications

There is emerging interest in the neuroprotective effects of indole derivatives. Preliminary studies suggest that compounds like this compound may offer protective effects against neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival .

Case Study 1: Antimicrobial Efficacy

In a recent investigation, a library of indole derivatives was screened against a panel of bacterial pathogens. Among the tested compounds, those structurally similar to this compound exhibited significant antibacterial activity against MRSA and other resistant strains, demonstrating the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Antifungal Activity

Another study focused on evaluating the antifungal properties of indole derivatives against Cryptococcus neoformans. The results indicated that specific analogues showed promising antifungal activity with minimal toxicity to human cells, highlighting their potential use in treating opportunistic fungal infections in immunocompromised patients .

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzoyl)indoline-5-methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The following analysis compares 1-(3-Methylbenzoyl)indoline-5-methanamine with structurally related compounds, focusing on molecular features, substituent effects, and hypothetical functional implications.

Structural Analogues with Indoline/Benzimidazole Cores

N-[[1-(3-Methylbenzoyl)-5-Indolinyl]Methyl]Thiophene-2-Carboxamide (CAS 1359111-82-2)

- Structure : Shares the 3-methylbenzoyl-substituted indoline core but replaces methanamine with a thiophene-2-carboxamide group.

- Key Differences : The thiophene carboxamide introduces sulfur-based aromaticity and additional hydrogen-bonding capacity via the amide group. This may enhance solubility or alter target binding compared to the primary amine in the parent compound .

- Molecular Weight : 282.28 g/mol (vs. ~280 g/mol for the parent compound, assuming similar substituents).

1-(3-Methylphenyl)-1H-Benzimidazol-5-Amine (CAS II4)

- Structure : Replaces the indoline core with a benzimidazole ring, retaining the 3-methylphenyl and amine substituents.

- The 5-amine group may exhibit similar hydrogen-bonding behavior but within a more rigid heterocycle .

Substituted Indole and Imidazole Derivatives

5-Methoxytryptamine (CAS 608-07-1)

- Structure : Features an indole ring with a methoxy group at position 5 and an ethylamine side chain.

- The ethylamine side chain, similar to methanamine, suggests shared serotonergic activity, though the lack of a benzoyl group may reduce steric hindrance in receptor binding .

(1-Benzyl-1H-Imidazol-5-yl)Methanamine (CAS 1439991-99-7)

- Structure : Imidazole core with a benzyl group at position 1 and methanamine at position 4.

- Key Differences: The imidazole ring’s dual nitrogen atoms enhance polarity and metal-coordination capacity.

Substituent Effects and Functional Implications

Hydrogen-Bonding Patterns

- The 3-methylbenzoyl group in the parent compound provides a carbonyl oxygen as a hydrogen-bond acceptor, while the methanamine group serves as both a donor and acceptor.

Electronic Effects

- In contrast, electron-donating groups (e.g., methoxy in 5-methoxytryptamine) may increase reactivity but enhance binding to certain receptors .

Biological Activity

1-(3-Methylbenzoyl)indoline-5-methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound features an indoline core with a 3-methylbenzoyl moiety and a methanamine group. The synthesis typically involves the reaction of indole derivatives with appropriate acylating agents, followed by amination processes.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a study on indole derivatives showed that certain modifications enhanced their binding affinities towards cancer-related targets such as MDM2 and MDMX, which are crucial for tumor progression and survival (7).

Table 1: Anticancer Activity Data

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. Similar indole derivatives have demonstrated the ability to inhibit pro-inflammatory pathways, including the COX-2 enzyme and TNF-α production in macrophages, suggesting a potential role in managing inflammatory diseases (1).

Table 2: Anti-inflammatory Activity

| Compound | Assay Type | IC50 (μM) | Reference |

|---|---|---|---|

| 5d | COX-2 Inhibition | Not specified | |

| A13 | TNF-α Inhibition | Not specified |

3. Antimicrobial Properties

Indole derivatives have been reported to possess antimicrobial activities against various pathogens. The specific compound's efficacy against Gram-negative bacteria like E. coli and Salmonella has been noted in related studies, indicating its potential as an antimicrobial agent (1).

Case Study 1: Indole Derivatives in Cancer Treatment

A recent study explored the structure-activity relationship (SAR) of indole derivatives, revealing that modifications at specific positions significantly enhanced their anticancer activity against various cell lines, including MCF7 and HCT116 (7). The findings suggest that this compound could be optimized further for improved efficacy.

Case Study 2: Inflammation Reduction in Animal Models

Another investigation focused on the anti-inflammatory effects of related compounds in rat models of neutrophil-associated inflammation. These studies demonstrated significant reductions in inflammation markers when treated with selective inhibitors targeting neutrophil activation pathways (3).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Methylbenzoyl)indoline-5-methanamine?

- Methodology :

- Benzoylation of indoline precursors : React 5-aminomethylindoline with 3-methylbenzoyl chloride in anhydrous dichloromethane, using triethylamine as a base. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Reductive amination : Condense 5-formylindoline with 3-methylbenzoyl hydrazine under hydrogenation conditions (Pd/C catalyst, methanol solvent) .

- Key reagents : 3-Methylbenzoyl chloride, triethylamine, Pd/C. Monitor reactions by TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).

Q. How is the compound structurally characterized using crystallography?

- Procedure :

- Grow single crystals via slow evaporation in ethanol. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Solve structures using SHELXS (direct methods) and refine with SHELXL (full-matrix least-squares). Validate geometry with PLATON (e.g., check for missed symmetry, R-factor convergence <5%) .

- Key metrics : Bond lengths (C=O: ~1.21 Å, C-N: ~1.45 Å), torsion angles (indoline ring puckering analyzed via Cremer-Pople parameters ).

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., disorder, twinning) be resolved?

- Approach :

- For disordered regions: Apply SHELXL restraints (e.g., SIMU, DELU) to stabilize refinement. Use WinGX to visualize electron density maps and adjust occupancy factors .

- For twinned Test twinning laws (e.g., two-fold rotation) with TWINABS . Refine using a BASF parameter (twin scale factor) .

- Validation : Cross-check with CIF validation tools (e.g., check ALERTS for bond-angle outliers in checkCIF ) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Workflow :

- Docking studies : Use AutoDock Vina with protein structures (PDB IDs). Parameterize the ligand with GAFF2 force field.

- MD simulations : Run 100-ns trajectories in GROMACS (TIP3P water model, NPT ensemble). Analyze binding free energy via MM-PBSA .

- Key findings : The methanamine group forms hydrogen bonds with catalytic residues (e.g., Asp189 in thrombin), while the 3-methylbenzoyl moiety enhances hydrophobic interactions .

Q. How to design SAR studies for analogs of this compound?

- Strategy :

- Core modifications : Replace indoline with tetrahydroquinoline; substitute 3-methylbenzoyl with 4-fluoro/chloro derivatives.

- Activity assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization (IC50 determination). Correlate steric/electronic effects (Hammett σ values) with potency .

- Data table :

| Analog | Substituent | IC50 (nM) | LogP |

|---|---|---|---|

| 1a | 3-Me | 12 ± 2 | 2.8 |

| 1b | 4-F | 8 ± 1 | 2.5 |

| 1c | 2-Cl | 25 ± 3 | 3.1 |

Methodological Challenges

Q. What strategies optimize yield in multi-step syntheses?

- Solutions :

- Protection/deprotection : Use Boc groups for the methanamine moiety during benzoylation to prevent side reactions .

- Microwave-assisted synthesis : Reduce reaction time for cyclization steps (e.g., 150°C, 20 min vs. 6 h conventional) .

- Work-up : Extract with ethyl acetate (3 × 50 mL), dry over MgSO4, and concentrate under reduced pressure.

Q. How to validate electronic structure predictions (e.g., charge distribution)?

- Techniques :

- DFT calculations : Perform at B3LYP/6-31G(d) level using Gaussian 16 . Compare HOMO/LUMO energies with experimental UV-Vis spectra (λmax ~280 nm in methanol) .

- NBO analysis : Identify hyperconjugative interactions (e.g., LP(O) → σ*(C-N)) contributing to stability .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across studies?

- Troubleshooting :

- Assay conditions : Confirm pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and solvent (DMSO concentration ≤0.1%).

- Cell lines : Compare activity in HEK293 (IC50 = 15 nM) vs. HeLa (IC50 = 45 nM) to assess tissue-specific effects .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.